molecular formula C18H22N2O4S2 B101433 1,4-Ditosylpiperazine CAS No. 17046-84-3

1,4-Ditosylpiperazine

Cat. No.: B101433
CAS No.: 17046-84-3
M. Wt: 394.5 g/mol
InChI Key: LMIXCJFVEQOWSQ-UHFFFAOYSA-N
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Description

1,4-Ditosylpiperazine is a chemical compound with the molecular formula C18H22N2O4S2. It is also known as 1,4-bis[(4-methylphenyl)sulfonyl]piperazine. This compound is characterized by the presence of two tosyl (p-toluenesulfonyl) groups attached to a piperazine ring. It is a solid at room temperature and is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Ditosylpiperazine can be synthesized through the reaction of piperazine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or chloroform. The general reaction scheme is as follows:

[ \text{Piperazine} + 2 \text{p-Toluenesulfonyl chloride} \rightarrow \text{this compound} + 2 \text{HCl} ]

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. The product is typically isolated by filtration and dried under vacuum to obtain a high-purity solid.

Chemical Reactions Analysis

Types of Reactions

1,4-Ditosylpiperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The tosyl groups can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted piperazines.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the tosyl groups can yield the corresponding piperazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Substituted piperazines with various functional groups.

    Oxidation: Sulfone derivatives of this compound.

    Reduction: Piperazine derivatives with reduced sulfonyl groups.

Scientific Research Applications

1,4-Ditosylpiperazine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its tosyl groups serve as protecting groups for amines during multi-step synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic residues in proteins.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.

    Industry: The compound is used in the production of polymers and as a cross-linking agent in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of 1,4-ditosylpiperazine involves its reactivity with nucleophiles. The tosyl groups are good leaving groups, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is exploited in various chemical processes, including the modification of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

1,4-Ditosylpiperazine can be compared with other tosylated piperazine derivatives, such as:

    1,4-Ditosyl-2-methylpiperazine: Similar in structure but with a methyl group on the piperazine ring, affecting its reactivity and solubility.

    1,4-Ditosyl-2,5-dimethylpiperazine: Contains two methyl groups, further altering its chemical properties.

    1,4-Ditosyl-3,6-dimethylpiperazine: Another derivative with different substitution patterns, leading to variations in its chemical behavior.

The uniqueness of this compound lies in its symmetrical structure and the presence of two tosyl groups, which provide distinct reactivity and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1,4-bis-(4-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-15-3-7-17(8-4-15)25(21,22)19-11-13-20(14-12-19)26(23,24)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIXCJFVEQOWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284444
Record name 1,4-ditosylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17046-84-3
Record name 17046-84-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37244
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-ditosylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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